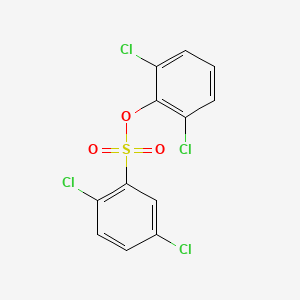
2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide, also known as clofencet, is a chemical compound that has been used in scientific research for various purposes. It belongs to the class of acetamide compounds and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins by binding to their active sites. The exact binding mode and specificity of 2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide towards different enzymes and proteins are still under investigation.
Biochemical and Physiological Effects:
Clofencet has been found to have various biochemical and physiological effects such as:
1. Inhibition of enzyme activity: Clofencet has been found to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and urease.
2. Alteration of protein structure: Clofencet has been found to alter the structure of various proteins such as hemoglobin and bovine serum albumin.
3. Cytotoxicity: Clofencet has been found to exhibit cytotoxic effects on various cell lines such as HeLa and MCF-7.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of using 2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide in lab experiments are as follows:
Advantages:
1. High purity: Clofencet can be synthesized with high purity, which makes it suitable for various analytical techniques.
2. Versatility: Clofencet can be used for various purposes such as herbicide, fungicide, and pharmaceutical intermediate.
3. Tool compound: Clofencet can be used as a tool compound to study the mechanism of action of various enzymes and proteins.
Limitations:
1. Limited solubility: Clofencet has limited solubility in water, which can make it difficult to use in certain experiments.
2. Toxicity: Clofencet has been found to exhibit cytotoxic effects on various cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
The future directions for the research on 2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide are as follows:
1. Investigation of the mechanism of action: Further investigation is needed to understand the exact mechanism of action of 2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide towards different enzymes and proteins.
2. Development of new derivatives: The synthesis of new derivatives of 2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide can lead to the discovery of more potent and selective compounds.
3. Study of its pharmacological properties: The study of the pharmacological properties of 2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide can lead to the discovery of new therapeutic applications.
4. Investigation of its environmental impact: The investigation of the environmental impact of 2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide can lead to the discovery of new ways to reduce its toxicity towards non-target organisms.
Conclusion:
2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide is a chemical compound that has been used in scientific research for various purposes. It has been studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments. Further research is needed to fully understand the properties of 2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide and its potential applications.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide involves the reaction of 4-chloro-3-methylphenol with N,N-dimethylacetamide in the presence of a base catalyst. The reaction yields a white crystalline solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide has been used in scientific research for various purposes such as:
1. As a herbicide: Clofencet has been studied for its herbicidal properties and has been found to be effective against various weed species.
2. As a fungicide: Clofencet has also been studied for its fungicidal properties and has been found to be effective against various fungal species.
3. As a pharmaceutical intermediate: Clofencet has been used as an intermediate in the synthesis of various pharmaceutical compounds.
4. As a tool compound: Clofencet has been used as a tool compound to study the mechanism of action of various enzymes and proteins.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-6-9(4-5-10(8)12)15-7-11(14)13(2)3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNITBTYTXMVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(heptyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5068566.png)
![1-(cyclopropylcarbonyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5068582.png)
![N-{1-[1-(cyclobutylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5068596.png)

![2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5068602.png)

![3-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5068615.png)
![2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol](/img/structure/B5068623.png)

![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5068633.png)

![(3S*)-1-isobutyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B5068661.png)
![N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5068664.png)
